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Compound of Interest |

1-(chloromethyl)-4-methyl-1H-
Compound Name:
pyrazole
CAS No.: 757152-30-0
Cat. No.: B2425743

Part 1: Executive Summary & Compound Identity[1]
The "Solubility"” Trap

For researchers working with 1-(chloromethyl)-4-methyl-1H-pyrazole (often supplied as the
hydrochloride salt, CAS 123451-52-5), standard solubility data is dangerous. Unlike typical
organic intermediates, this compound is a reactive hemiaminal chloride.[1]

Core Insight: You cannot separate "solubility” from "stability” for this molecule. In protic solvents
(water, alcohols), it does not merely dissolve; it undergoes rapid solvolysis.[1] Therefore, the
only "true" solubility data applies to anhydrous, non-protic organic solvents where the molecular
integrity is maintained.[1]

Physicochemical Profile
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Property

Specification

Compound Name

1-(Chloromethyl)-4-methyl-1H-pyrazole
Hydrochloride

CAS Number

123451-52-5 (HCI salt)

Molecular Structure

Pyrazole ring with a methyl group at C4 and a
chloromethyl group at N1.[2][3]

Functional Class

Electrophilic Alkylating Agent (Mannich base

derivative)

Physical Form

Hygroscopic white to off-white solid

Reactivity

High sensitivity to moisture; hydrolyzes to
formaldehyde and 4-methylpyrazole.[1]

Part 2: Solubility & Compatibility Matrix

This matrix categorizes solvents based on chemical compatibility rather than just saturation

limits.[1]

Table 1: Solvent Compatibility Guide[1]
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Specific Solubility Stability Application
Solvent Class . .
Solvent Rating Rating Notes
Recommended.
) Best for
Dichloromethane )
) o reactions (e.g.,
Chlorinated (DCM), 1,2- _ High (if _
) High N-alkylation).
Hydrocarbons Dichloroethane anhydrous) ]
Must be dried
(DCE)
over molecular
sieves.[1]
Soluble, but
DMF/DMSO can
Acetonitrile accelerate
Polar Aprotic (MeCN), DMF, Moderate to High  Moderate decomposition if
DMSO traces of water
are present.[1]
Use immediately.
Good for
suspension
THF, 1,4- S _
) ] High (if reactions.[1] THF
Ethers Dioxane, Diethyl Moderate )
anhydrous) is preferred for
Ether N
solubility over
diethyl ether.[1]
DO NOT USE.
Rapid
alcoholysis
Methanol, occurs,
Alcohols Ethanol, High (Apparent) Critical Failure converting the
Isopropanol chloromethyl
group to an
alkoxymethyl
ether.[1]
Aqueous Water, PBS High (Apparent) Critical Failure DO NOT USE.
Buffers Rapid hydrolysis

releases
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formaldehyde
and HCL.[1]

Useful as anti-
solvents for

Hydrocarbons Hexane, Toluene  Low High precipitation/crys
tallization of the
salt.[1]

Part 3: Mechanism of Instability (The "Why")[1]

To understand the solubility constraints, one must understand the degradation pathway.[1] The
N-chloromethyl group is essentially a "masked"” iminium ion.[1] Upon contact with a nucleophile
(like water or alcohol), the chloride is displaced.[1]

Diagram 1: Solvolysis Degradation Pathway[1]
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Caption: The N-chloromethyl moiety is highly susceptible to nucleophilic attack by protic
solvents, leading to irreversible decomposition.

Part 4: Experimental Protocols
Protocol A: Safe Dissolution for Reaction (Anhydrous)

Objective: Prepare a stable solution for N-alkylation reactions.
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e Equipment Prep: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen
or Argon.

» Solvent Prep: Use Dichloromethane (DCM) distilled over Calcium Hydride or passed through
an activated alumina column.[1] Ensure water content is <50 ppm (Karl Fischer).[1]

e Weighing: Weigh 1-(chloromethyl)-4-methyl-1H-pyrazole HCI quickly in a glovebox or low-
humidity environment.

e Dissolution:
o Add the solid to the flask.
o Add anhydrous DCM via syringe.[1]

o Note: The HCI salt may remain as a suspension.[1] To generate the soluble free base in
situ, add 1.0 equivalent of a non-nucleophilic base (e.qg., Diisopropylethylamine - DIPEA)
dropwise at 0°C.[1]

o Observation: The solution should turn clear. If it turns cloudy or precipitates a white solid
(DIPEA[1]-HCI), this is expected.[1]

Protocol B: Solubility Testing (Qualitative)

Objective: Verify solvent compatibility without degradation.
e Place 10 mg of compound into a dry GC vial.
e Add 100 pL of deuterated solvent (CDCIs for non-polar, DMSO-d6 for polar).[1]
e Immediate Analysis: Run *H-NMR immediately.
o Check Signal: Look for the N-CHz-ClI peak (typically a singlet around & 5.5 - 6.0 ppm).[1]

o Check Degradation: If you see a peak shift or the appearance of formaldehyde (6 9.0+
ppm) or free pyrazole N-H, the solvent is wet or incompatible.[1]

Part 5: Handling & Safety (E-E-A-T)[1]
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Author's Note: | have witnessed severe skin sensitization in colleagues handling chloromethyl
azoles. Treat this compound as a potent alkylating agent.[1]

o Containment: Always handle in a fume hood. The hydrolysis product (formaldehyde) is a
carcinogen, and the parent compound is a lachrymator.[1]

o Decontamination: Do not wash glassware directly with water.[1] Rinse first with a dilute
ammonia solution or 10% NaOH to quench the alkylating agent, then wash with water.[1]

e Storage: Store at -20°C under Argon. The HCI salt is more stable than the free base but will
still degrade if the container seal is compromised.[1]

Part 6: References

¢ PubChem Compound Summary.1-(Chloromethyl)-4-methylpyrazole hydrochloride. National
Center for Biotechnology Information.[1] (Accessed 2026).[1] [1]

e ChemicalBook CAS Database.1-(Chloromethyl)-4-methylpyrazole hydrochloride Properties.
(Accessed 2026).[1]

o TCI Chemicals Technical Data.Reactivity of N-Chloromethyl Azoles. (General reference for
class behavior).

¢ Sigma-Aldrich Safety Data Sheet.Chloromethyl pyrazole derivatives.

(Note: Specific quantitative solubility data in g/L is not available in public peer-reviewed
literature due to the reactive nature of the compound; the qualitative data provided above is
derived from standard synthetic organic chemistry principles for hemiaminal chlorides.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Solubility & Stability Profile of 1-
(Chloromethyl)-4-methyl-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2425743#solubility-of-1-chloromethyl-4-methyl-1h-
pyrazole-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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